

Yadanzioside K: A Technical Overview of a Bioactive Quassinoid Glucoside

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Compound of Interest		
Compound Name:	Yadanzioside K	
Cat. No.:	B1496028	Get Quote

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 101559-98-2 Molecular Formula: C36H48O18 Molecular Weight: 768.76 g/mol

Executive Summary

Yadanzioside K is a naturally occurring quassinoid glucoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating ailments such as dysentery, malaria, and cancer. While research on the broader class of quassinoids from Brucea javanica has revealed significant anti-cancer, anti-inflammatory, and antiviral properties, specific in-depth studies on Yadanzioside K are limited. This technical guide synthesizes the available information on Yadanzioside K, places it within the context of related compounds from its source, and provides generalized experimental frameworks relevant to its study. Due to a scarcity of dedicated research on Yadanzioside K, some sections of this guide will draw upon data from more extensively studied quassinoids from Brucea javanica to provide a representative understanding of this class of compounds.

Chemical and Physical Properties

Yadanzioside K belongs to the C20-quassinoid family, characterized by a complex, highly oxygenated tetracyclic triterpene structure. The presence of a glucose moiety classifies it as a glucoside, which generally enhances water solubility compared to its aglycone counterpart.



Property	Value	Source
CAS Number	101559-98-2	N/A
Molecular Formula	C36H48O18	[1]
Molecular Weight	768.76 g/mol	[1]
Synonyms	Picras-3-en-21-oicacid, 15- [[(2E)-4-(acetyloxy)-3,4- dimethyl-1-oxo-2- pentenyl]oxy]-13,20-epoxy-3- (b-D- glucopyranosyloxy)-11,12- dihydroxy-2,16-dioxo-, methyl ester, (11b,12a,15b)- (9Cl)	[1]
Source	Seeds of Brucea javanica (L.) Merr. (also known as Brucea amarissima)	[2]
Compound Class	Quassinoid Glucoside	[2]

Biological Activity

Direct research into the biological effects of **Yadanzioside K** is not extensive. However, preliminary studies and research on related compounds from Brucea javanica suggest potential therapeutic activities.

Cytotoxic and Anti-Cancer Activity

The most well-documented activity of quassinoids from Brucea javanica is their potent cytotoxicity against various cancer cell lines.[3][4] Limited data is available for **Yadanzioside K** specifically. One study reported its moderate cytotoxic activity against P-388 murine leukemia cells.[3] Other related quassinoid glucosides from the same plant have demonstrated selective cytotoxicity against leukemia, non-small cell lung, colon, CNS, melanoma, and ovarian cancer cell lines.[1]



Cell Line	Activity Type	Metric	Value	Reference
P-388 Murine Leukemia	Cytotoxicity	IC50	1.6 μg/mL	[3]

Antiviral Activity

While specific antiviral studies on **Yadanzioside K** are not available in the reviewed literature, a related compound, Yadanzioside I, has demonstrated potent activity against the Tobacco Mosaic Virus (TMV) with an IC₅₀ of 4.22 μM.[5] This suggests that other yadanziosides, including **Yadanzioside K**, may also possess antiviral properties, though this requires experimental validation.

Mechanism of Action (Inferred from Related Quassinoids)

The precise mechanism of action for **Yadanzioside K** has not been elucidated. However, studies on other prominent quassinoids from Brucea javanica, such as Brusatol and Bruceine D, have shed light on potential pathways that may be shared by related compounds. These mechanisms often involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[6] For instance, some quassinoids have been shown to reduce the expression of anti-apoptotic proteins like Bcl-2.[6]

Below is a representative signaling pathway for apoptosis induction, a common mechanism for cytotoxic compounds. It is important to note that this is a generalized pathway and has not been specifically confirmed for **Yadanzioside K**.





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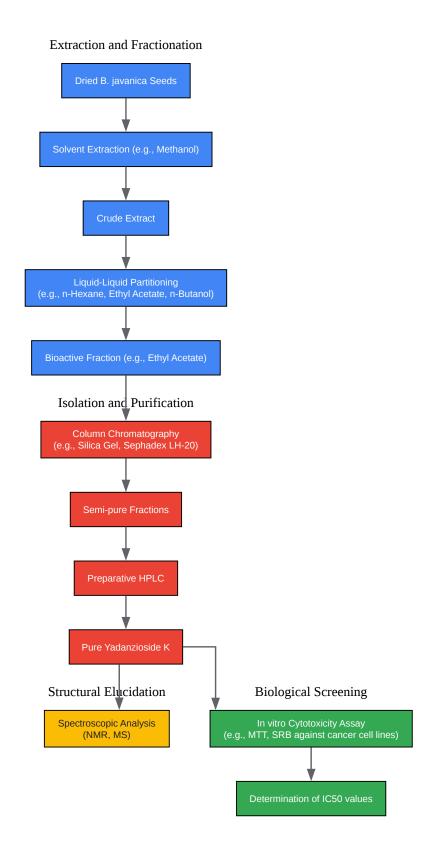
Hypothesized Apoptotic Signaling Pathway

Experimental Protocols

Detailed experimental protocols for **Yadanzioside K** are not publicly available. The following represents a generalized workflow for the isolation and preliminary cytotoxic screening of quassinoid glucosides from Brucea javanica, based on methodologies reported in the literature for similar compounds.

General Workflow for Isolation and Cytotoxicity Screening





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Generalized Experimental Workflow



Detailed Methodologies (Representative)

- 1. Extraction and Fractionation:
- Plant Material: Air-dried and powdered seeds of Brucea javanica.
- Extraction: The powdered seeds are typically extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate and n-butanol fractions.

2. Isolation and Purification:

- Column Chromatography: The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroformmethanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
- Size-Exclusion Chromatography: Further purification of fractions can be achieved using Sephadex LH-20 column chromatography.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure
 Yadanzioside K is typically performed using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient).

3. Structural Elucidation:

- The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and by comparison with published data.
- 4. In Vitro Cytotoxicity Assay (MTT Assay Example):
- Cell Culture: Human cancer cell lines (e.g., P-388) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.



- Treatment: Cells are seeded in 96-well plates and, after attachment, are treated with various concentrations of Yadanzioside K for a specified period (e.g., 48-72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
- Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the doseresponse curve.

Future Directions

The existing data, though limited, suggests that **Yadanzioside K** is a promising candidate for further investigation. Future research should focus on:

- Comprehensive Biological Screening: Evaluating the cytotoxic activity of Yadanzioside K
 against a broader panel of cancer cell lines, as well as assessing its anti-inflammatory and
 antiviral potential.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by Yadanzioside K.
- In Vivo Efficacy and Safety: Conducting animal studies to determine the in vivo therapeutic efficacy, pharmacokinetics, and safety profile of **Yadanzioside K**.
- Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of Yadanzioside K to understand the structural features crucial for its biological activity.

Conclusion

Yadanzioside K is a quassinoid glucoside from Brucea javanica with demonstrated, albeit moderately potent, cytotoxic activity in a preliminary study. While in-depth research on this specific compound is lacking, the well-documented therapeutic potential of other quassinoids



from the same plant provides a strong rationale for its further investigation. The methodologies and contextual information provided in this guide aim to serve as a foundation for researchers and drug development professionals interested in exploring the therapeutic promise of **Yadanzioside K**.

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